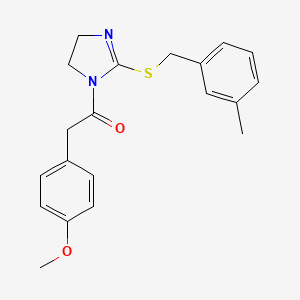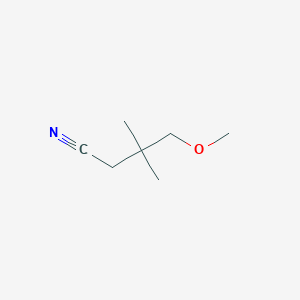
4-Methoxy-3,3-dimethyl-butyronitrile
Vue d'ensemble
Description
4-Methoxy-3,3-dimethyl-butyronitrile, also known as MDBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDBN is a colorless liquid with a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol. It is widely used in the pharmaceutical and chemical industries as a building block for various organic compounds.
Applications De Recherche Scientifique
Photophysical and Photochemical Applications
The synthesis and characterization of novel compounds including methoxy-substituted phthalocyanines for their photophysical and photochemical properties have been explored. These compounds have shown potential as Type II photosensitizers for photodynamic therapy in cancer applications due to their good singlet oxygen generation and appropriate photodegradation properties (Ü. Demirbaş et al., 2016).
Stereoselective Organic Synthesis
Methoxy-substituted compounds have been studied in the context of stereoselective synthesis, demonstrating the impact of methoxyl groups on the stereochemical outcomes of reactions. This research offers insights into the design of stereoselective synthetic pathways for the development of new organic molecules (M. Nitta et al., 1983).
Development of Ligands and Complexes
Research has focused on the synthesis and structure of pyrazole ligands and their complexes with metal ions, which are critical in the development of coordination compounds for various applications, including catalysis and material science (E. Budzisz et al., 2004).
Charge Transfer Dynamics
Investigations into the charge transfer dynamics of methoxy-substituted compounds like 4-(Dimethylamino)benzonitrile provide foundational understanding of their electronic properties, which are important for applications in photovoltaics, sensors, and other electronic devices (J. Rhinehart et al., 2012).
Electrolyte Additives for Batteries
The use of methoxy-substituted benzonitriles as electrolyte additives in lithium-ion batteries has been explored. These additives can significantly improve the cyclic stability and performance of high-voltage cathodes, highlighting their importance in enhancing battery technology (Wenna Huang et al., 2014).
Propriétés
IUPAC Name |
4-methoxy-3,3-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2,4-5-8)6-9-3/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNADLBBBJAUHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

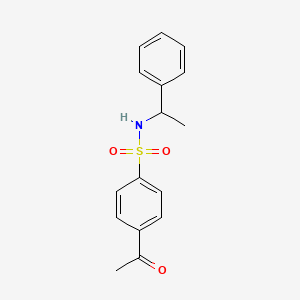
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2608995.png)


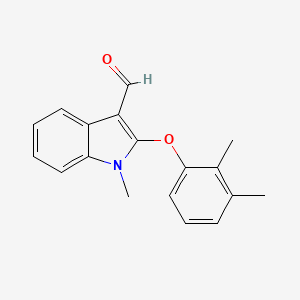
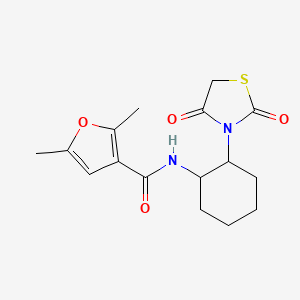

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2609005.png)

![4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2609010.png)

![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)

